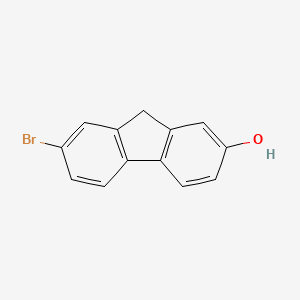

7-Bromo-9h-fluoren-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-9H-fluoren-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrO/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7,15H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWXRJWFFXLPGQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)O)C3=C1C=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40294784 | |

| Record name | 7-bromo-9h-fluoren-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24225-51-2 | |

| Record name | NSC98108 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98108 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-bromo-9h-fluoren-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Bromo 9h Fluoren 2 Ol and Analogous Fluorenols

General Strategies for Brominated Fluorene (B118485) Synthesis

The synthesis of brominated fluorenes, the foundational step for producing compounds like 7-Bromo-9H-fluoren-2-ol, can be broadly categorized into two main approaches: the direct functionalization of a pre-existing fluorene core and the construction of the fluorene skeleton from brominated precursors, often involving a fluorenone intermediate.

Direct Bromination Approaches for Fluorene Core Functionalization

Direct bromination involves the electrophilic substitution of hydrogen atoms on the fluorene aromatic system with bromine. The regioselectivity of this reaction—that is, which positions on the ring are brominated—is dictated by the electronic properties of the fluorene nucleus and the specific brominating agent and conditions used. The C2 and C7 positions are the most electronically activated and are thus the most common sites for substitution.

A modern, environmentally conscious approach to bromination utilizes a sodium bromide (NaBr) and hydrogen peroxide (H₂O₂) system. tandfonline.com This method is considered a "green" alternative to using hazardous elemental bromine (Br₂), as the primary byproduct is water. researchgate.net In this system, H₂O₂ acts as an oxidant to convert bromide ions into an electrophilic bromine species in situ, which then reacts with the fluorene. tandfonline.com

The reaction conditions can be tuned to favor either mono- or di-substitution. For instance, by controlling the molar ratio of fluorene to the brominating reagents, one can selectively synthesize 2-bromofluorene (B47209) or 2,7-dibromofluorene. tandfonline.com A study demonstrated that reacting fluorene with NaBr and H₂O₂ in the presence of sulfuric acid in an ethylene (B1197577) dichloride solvent at room temperature could achieve high conversion and selectivity. tandfonline.com

Table 1: Oxidative Bromination of Fluorene using NaBr/H₂O₂

| Target Product | Molar Ratio (Fluorene:NaBr:H₂O₂:H₂SO₄) | Reaction Time (h) | Conversion (%) | Selectivity (%) |

| 2-Bromofluorene | 1:1.2:1.4:1.0 | 10 | 82 | 94.3 |

| 2,7-Dibromofluorene | 1:2.6:2.6:1.8 | 6 | 100 | 99 |

Data sourced from a study on the oxidative bromination of fluorene compounds. tandfonline.com

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for regioselective bromination of aromatic compounds, including fluorene and fluorenone. tandfonline.comrsc.org It is a crystalline solid that is easier and safer to handle than liquid bromine. The selectivity of NBS reactions can be influenced by the choice of solvent and the presence of catalysts or initiators. wikipedia.orgmissouri.edu

For electrophilic aromatic bromination, NBS is often used in polar solvents. rsc.org This method can effectively introduce bromine at the 2- and 7-positions of the fluorene core. Depending on the stoichiometry, this can yield 2-bromofluorene or 2,7-dibromofluorene. rsc.org The reaction proceeds via an electrophilic attack on the electron-rich aromatic ring. organic-chemistry.org When applied to fluorenone, bromination with NBS in a solvent like methanesulfonic acid can produce a mixture of 2-bromofluorenone and 2,7-dibromofluorenone. tandfonline.com

Synthesis via Brominated Fluorenone Precursors

An alternative to direct bromination of fluorene is a two-step strategy that involves the synthesis of a brominated fluorenone, which is then reduced to the corresponding fluorenol. This indirect route can be advantageous for achieving specific substitution patterns that are not accessible through direct methods.

The conversion of a ketone to an alcohol is a fundamental transformation in organic chemistry known as reduction. Brominated fluorenones can be readily reduced to their corresponding brominated fluorenols. A common and effective reagent for this purpose is sodium borohydride (B1222165) (NaBH₄). bu.edu

The reaction typically involves dissolving the brominated fluorenone in a suitable alcoholic solvent, such as methanol (B129727) or ethanol, and then adding NaBH₄. bu.eduyoutube.com The borohydride provides a source of hydride ions (H⁻), which attack the electrophilic carbonyl carbon of the ketone, leading to the formation of a secondary alcohol upon workup. bu.edu This reduction is highly selective for the ketone group, leaving the aromatic bromine substituents and the aromatic system intact.

Annulation reactions are powerful methods for constructing ring systems. In the context of fluorenone synthesis, these reactions build the tricyclic core from simpler, often acyclic or bicyclic, precursors. These methods offer a high degree of control over the final structure and allow for the synthesis of complex substituted fluorenones. researchgate.net

One prominent strategy is the palladium-catalyzed annulation of 2-haloarenecarboxaldehydes with arynes or arylboronic acids. nih.govacs.org For example, a sequential reaction of 2-bromobenzaldehydes with arylboronic acids, catalyzed by a palladacycle complex, can efficiently produce a variety of substituted fluorenones. acs.org Another approach involves the palladium-catalyzed annulation of in-situ generated arynes by 2-haloarenecarboxaldehydes. nih.gov These advanced synthetic methods provide access to fluorenone structures that can subsequently be reduced to the target fluorenols.

Targeted Synthesis of Monobrominated Fluorenols (e.g., at C-7 position)

The precise installation of a single bromine atom and a hydroxyl group on the fluorene scaffold is a key challenge that requires careful control over reaction conditions and reagent selection.

Regioselective Introduction of Bromine Substituents

The regioselective bromination of 9H-fluoren-2-ol is crucial for the synthesis of this compound. The hydroxyl group at the C-2 position is an activating, ortho-, para-directing group. Consequently, electrophilic bromination is expected to occur at the positions ortho and para to the hydroxyl group (C-1, C-3, and C-7). To achieve selective bromination at the C-7 position, steric hindrance and electronic effects must be carefully considered.

One common approach involves the use of N-bromosuccinimide (NBS) as a mild brominating agent. The reaction is typically carried out in a suitable solvent, such as acetonitrile, at controlled temperatures to favor the desired isomer. nih.gov While direct bromination of 2-hydroxyfluorene might lead to a mixture of products, the C-7 position is often favored due to a combination of electronic activation from the hydroxyl group and steric accessibility compared to the more hindered C-1 position. The general reaction is depicted below:

Table 1: Reagents for Regioselective Bromination of Aromatic Compounds

| Reagent | Substrate Class | Selectivity | Reference |

| N-Bromosuccinimide (NBS) | Phenols, Anilines | Para-selective | nih.gov |

| Tetraalkylammonium tribromides | Phenols | Highly para-selective | nih.gov |

| Br₂/SO₂Cl₂ over microporous catalysts | Aromatic compounds | Regioselective | researchgate.net |

Stereoselective Formation of Hydroxyl Groups

The synthesis of chiral fluorenols, where the hydroxyl group at the C-9 position has a defined stereochemistry, is of significant interest. While the target compound, this compound, has its hydroxyl group on the aromatic ring, the stereoselective synthesis of analogous 9-hydroxyfluorenes is a well-explored area and the principles can be extended to related structures.

A prominent method for achieving enantiomerically enriched fluorenols is through the asymmetric reduction of the corresponding fluorenone. This can be accomplished using chiral reducing agents or through catalytic asymmetric hydrogenation. For instance, the reduction of a 7-bromofluoren-2-one precursor could potentially yield chiral this compound derivatives.

Recent advancements have also seen the development of enantioconvergent syntheses of chiral fluorenols from racemic secondary alcohols through cooperative catalysis involving palladium and chiral norbornene. nih.govrsc.org This method allows for the creation of diverse, functionalized chiral fluorenols with excellent enantioselectivities. nih.gov Although not directly applied to this compound, this strategy highlights the potential for creating stereochemically complex fluorenol derivatives.

Advanced Coupling and Functionalization Reactions for Fluorene Scaffolds

The bromine atom in this compound serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions and other functionalization methods, enabling the construction of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Strategies (e.g., Stille, Heck, Sonogashira coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromo-substituted fluorenol is an excellent substrate for these transformations.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used for the synthesis of biaryl compounds. For instance, this compound could be coupled with various arylboronic acids to introduce new aryl substituents at the C-7 position. nih.govresearchgate.netmdpi.com

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the vinylic position. beilstein-journals.orglibretexts.orgliverpool.ac.uk This allows for the introduction of alkenyl groups onto the fluorene core. The reaction is known for its high stereoselectivity, typically affording the trans isomer. beilstein-journals.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This is a highly efficient method for synthesizing arylalkynes, which are valuable intermediates in organic synthesis. wikipedia.orgnih.govscirp.org Copper-free Sonogashira coupling protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.org

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Product | Key Features |

| Suzuki Coupling | Organoboron Reagent | Biaryl | Mild conditions, high functional group tolerance |

| Heck Reaction | Alkene | Substituted Alkene | High stereoselectivity (typically trans) |

| Sonogashira Coupling | Terminal Alkyne | Arylalkyne | Efficient C(sp²)-C(sp) bond formation |

C-H Functionalization and Annulation Approaches

Direct C-H functionalization has emerged as a powerful strategy for the efficient modification of organic molecules, minimizing the need for pre-functionalized starting materials. rsc.orgnih.govmdpi.comyoutube.com While direct C-H functionalization on the fluorene core is possible, the presence of the bromo and hydroxyl groups in this compound would influence the regioselectivity of such reactions. Research in this area is focused on developing catalysts and directing groups that can control the site of C-H activation. nih.gov

Annulation reactions provide a means to construct new rings onto the fluorene scaffold. For example, the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation, is a classic method for forming six-membered rings. mdpi.com Gold-catalyzed annulation of enynes and alkynes has also been developed for the synthesis of fluorene derivatives. scispace.comnih.gov These methods can be adapted to build complex polycyclic systems based on the fluorenol core.

Nucleophilic Substitution and Alkylation Reactions at the Fluorene Core

The bromine atom at the C-7 position is generally unreactive towards nucleophilic aromatic substitution (SNAAr) unless activated by strongly electron-withdrawing groups. However, under certain conditions, such as transition metal catalysis, nucleophilic substitution can be achieved. researchgate.net For instance, the nucleophilic substitution of a bromo group on a fluorene derivative with cyanide has been reported. nih.gov

Alkylation of the fluorene core can occur at different positions. The C-9 position of the fluorene ring is acidic and can be deprotonated to form the fluorenyl anion, which is a potent nucleophile. This anion can then react with various electrophiles, such as alkyl halides, to introduce substituents at the C-9 position. nih.govresearchgate.net Alkylation can also be achieved using alcohols as alkylating agents in the presence of a base or a transition metal catalyst. nih.gov

Lewis Acid Catalyzed Transformations (e.g., BF3·Et2O catalyzed reactions of propargylic alcohols)

The synthesis of fluorenol derivatives through Lewis acid-catalyzed reactions of propargylic alcohols represents a significant strategy in organic synthesis. While a direct and explicit synthetic protocol for this compound using a BF3·Et2O catalyzed reaction of a specific propargylic alcohol is not extensively detailed in readily available literature, the underlying principles of such transformations provide a theoretical framework for its formation.

Lewis acids like boron trifluoride etherate (BF3·Et2O) are known to activate propargylic alcohols, facilitating intramolecular cyclization reactions. The general mechanism is believed to involve the coordination of the Lewis acid to the hydroxyl group of the propargylic alcohol, which then departs to form a resonance-stabilized carbocation. This electrophilic center can then be attacked by an electron-rich aromatic ring in an intramolecular fashion, leading to the formation of a new ring system. For the synthesis of a 7-bromo-substituted fluorenol, a plausible precursor would be a suitably substituted diaryl propargylic alcohol.

While specific examples for this compound are scarce, related transformations highlight the potential of this methodology. For instance, BF3·Et2O has been employed in promoting cascade reactions between tryptophols and propargylic alcohols to furnish various complex heterocyclic skeletons. Although the products are not fluorenols, the principle of BF3·Et2O activating a propargylic alcohol for subsequent reaction is demonstrated.

Derivatization from this compound

Once synthesized, this compound offers multiple sites for further chemical modification, allowing for the generation of a diverse library of derivatives. These modifications can be broadly categorized into transformations of the hydroxyl group, manipulations of the bromine substituent, and functionalization at the C-9 position of the fluorene core.

Chemical Transformations of the Hydroxyl Group (e.g., esterification)

The hydroxyl group at the C-2 position of this compound is a prime site for functionalization, most commonly through esterification. The Fischer-Speier esterification, a classic acid-catalyzed reaction between an alcohol and a carboxylic acid, provides a straightforward route to ester derivatives. This reaction is typically performed in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and often with the removal of water to drive the equilibrium towards the product.

While specific studies detailing the esterification of this compound are not prevalent, the general reactivity of phenolic hydroxyl groups is well-established. A variety of carboxylic acids or their more reactive derivatives, such as acid chlorides or anhydrides, can be employed to introduce a wide range of ester functionalities.

Table 1: Hypothetical Esterification Reactions of this compound

| Acylating Agent | Catalyst | Product |

| Acetic Anhydride | Pyridine | 7-Bromo-9H-fluoren-2-yl acetate |

| Benzoyl Chloride | Triethylamine | 7-Bromo-9H-fluoren-2-yl benzoate |

| Propionic Acid | H₂SO₄ | 7-Bromo-9H-fluoren-2-yl propionate |

This table is illustrative and based on general principles of esterification.

Synthetic Manipulations of the Bromine Substituent (e.g., substitution reactions)

The bromine atom at the C-7 position serves as a versatile handle for introducing further complexity into the fluorene scaffold through various cross-coupling reactions. The Suzuki-Miyaura and Sonogashira couplings are particularly powerful tools for this purpose, enabling the formation of new carbon-carbon bonds. wikipedia.orgwikipedia.org

The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.org This reaction is highly valued for its tolerance of a wide range of functional groups and its ability to form biaryl linkages. For this compound, this would allow for the introduction of various aryl or heteroaryl substituents at the C-7 position. wikipedia.org

The Sonogashira coupling , on the other hand, facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org This methodology would enable the introduction of alkynyl groups at the C-7 position of the fluorenol, opening up possibilities for further transformations of the alkyne functionality. wikipedia.org

Table 2: Potential Cross-Coupling Reactions for this compound

| Reaction | Coupling Partner | Catalyst System | Potential Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 7-Phenyl-9H-fluoren-2-ol |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 7-(Phenylethynyl)-9H-fluoren-2-ol |

This table presents potential reactions based on established cross-coupling methodologies.

Further Functionalization at the Fluorene Core (e.g., C-9 position modifications)

The methylene (B1212753) bridge at the C-9 position of the fluorene ring is another key site for functionalization. The acidity of the C-9 protons allows for deprotonation with a suitable base, generating a nucleophilic carbanion that can react with various electrophiles.

Alkylation at the C-9 position is a common modification. This can be achieved by treating the fluorenol derivative with a base such as sodium hydride or an organolithium reagent, followed by the addition of an alkyl halide. This allows for the introduction of one or two alkyl substituents at the C-9 position.

The Knoevenagel condensation provides a route to introduce a double bond at the C-9 position. This reaction involves the condensation of the fluorene with an aldehyde or ketone in the presence of a basic catalyst, such as an amine or an alkoxide. This results in the formation of a 9-substituted-ylidene fluorene derivative.

These modifications at the C-9 position can significantly alter the steric and electronic properties of the fluorene molecule, leading to derivatives with tailored characteristics for various applications.

Spectroscopic and Structural Elucidation of 7 Bromo 9h Fluoren 2 Ol and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy of 7-Bromo-9H-fluoren-2-ol and its derivatives reveals characteristic chemical shifts and coupling patterns that are instrumental in assigning the positions of protons on the fluorene (B118485) core and any associated functional groups. The aromatic region of the spectrum typically displays a series of multiplets corresponding to the protons of the fused benzene (B151609) rings. The chemical shifts are influenced by the electronic effects of the bromine and hydroxyl substituents. For instance, in derivatives of 9-fluorenol, the protons on the fluorene ring (H1,8, H4,5, H3,6, and H2,7) typically appear as doublets and triplets in the range of δ 7.2-7.8 ppm. acs.org The methylene (B1212753) protons at the C9 position of the fluorene ring (9H) usually present as a singlet or a multiplet depending on the substitution pattern and the solvent used.

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing insights into the carbon framework of the molecule. The chemical shifts of the carbon atoms in this compound and its derivatives are sensitive to the local electronic environment. The carbon atoms bearing the bromine and hydroxyl groups exhibit distinct chemical shifts due to the electron-withdrawing and electron-donating nature of these substituents, respectively. For example, in 9-phenyl-9-fluorenol, the carbon attached to the hydroxyl group (C9) resonates at approximately 83.5 ppm. orgsyn.org The quaternary carbons of the fluorene skeleton and those in the phenyl rings can also be identified, providing a complete map of the carbon structure. orgsyn.orgucl.ac.uk The chemical shifts in fluorene derivatives can be influenced by the molecular geometry and steric interactions between substituents. ucl.ac.uk

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the complex ¹H and ¹³C NMR spectra of this compound and its derivatives, two-dimensional (2D) NMR techniques are employed.

COrrelation SpectroscopY (COSY) experiments establish correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu This is invaluable for tracing the connectivity of protons within the aromatic rings and any aliphatic side chains.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. sdsu.edu This allows for the direct assignment of a proton resonance to its attached carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This technique is particularly powerful for identifying quaternary carbons and for assembling the complete molecular structure by linking different fragments of the molecule. For instance, HMBC can show correlations from the methylene protons at C9 to the adjacent aromatic carbons, confirming the fluorene core structure. researchgate.net

The combination of these 2D NMR experiments provides a comprehensive and detailed picture of the molecular structure, leaving little room for ambiguity in the assignment of ¹H and ¹³C signals. researchgate.netresearchgate.netscience.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.com The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) provides a characteristic spectrum that is a molecular fingerprint.

For this compound, the IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Characteristic C-H stretching vibrations of the aromatic rings are observed around 3000-3100 cm⁻¹. The C-Br stretching vibration typically appears in the lower frequency region of the spectrum. The IR spectrum of 9-bromo-9-phenylfluorene (B18599) shows characteristic bands for C-H stretching, C=C ring stretching, and other vibrations. orgsyn.org

Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information. edinst.com For instance, the symmetric stretching of the aromatic rings often gives rise to strong Raman signals. Differences in the IR and Raman spectra of polymorphs of a compound can be used to identify different crystalline forms, as molecular interactions in the crystal lattice can affect the vibrational modes. americanpharmaceuticalreview.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (e.g., High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula with a high degree of confidence. rsc.org For this compound, the presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

The fragmentation pattern observed in the mass spectrum provides valuable clues about the structure of the molecule. For fluorene derivatives, common fragmentation pathways include the loss of substituents and the cleavage of the fluorene ring system. The analysis of these fragments helps to confirm the connectivity of the atoms within the molecule. For example, in the mass spectrum of a fluorene derivative, the molecular ion (M+) is often observed, along with fragments corresponding to the loss of various groups. rsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of a compound, a diffraction pattern is generated that can be mathematically transformed into a detailed model of the crystal lattice and the precise coordinates of each atom within the molecule.

For this compound, a single-crystal X-ray diffraction study would provide unambiguous information on:

The bond lengths and bond angles of the entire molecule.

The planarity of the fluorene ring system.

The conformation of any substituents.

The intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and halogen bonding involving the bromine atom, which dictate the packing of the molecules in the crystal lattice.

The crystal structures of numerous fluorenol derivatives have been determined, revealing details about their molecular geometry and packing. nih.gov For instance, in the crystal structure of a derivative, intramolecular interactions like C-H···O hydrogen bonds and π–π stacking can stabilize a folded geometry. nih.gov

Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding, π–π stacking)

While a definitive crystal structure for this compound is not publicly available, the crystal packing can be inferred from studies on closely related fluorenol derivatives. iucr.org The supramolecular architecture in the solid state is governed by a combination of strong and weak intermolecular forces.

Hydrogen Bonding: The most significant interaction dictating the crystal packing of this compound is expected to be hydrogen bonding involving the hydroxyl group. In crystals of related α-hydroxy carboxylic acids and other alcohols, extensive networks of hydrogen bonds are common. scispace.commdpi.com The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of chains or more complex networks. For instance, in the crystal structure of a terphenyl-substituted dichlorofluorenol solvate, the hydroxyl groups form O-H···N hydrogen bonds with solvent molecules. iucr.org Similarly, other fluorene derivatives show intermolecular hydrogen bonds linking molecules into defined chains. mdpi.com

π–π Stacking: The planar, aromatic fluorene core provides an ideal scaffold for π–π stacking interactions. These interactions are a defining feature in the crystal packing of many fluorene and fluorenone derivatives, where they contribute to the stabilization of the crystal lattice. researchgate.netrsc.org In a derivative of 2,2′′-bis(2,7-dichloro-9-hydroxy-9H-fluoren-9-yl), intramolecular π–π stacking interactions are observed between the fluorenyl units and the central ring of a terphenyl unit, with centroid-centroid distances measured at 3.559 (1) and 3.562 (1) Å. iucr.orgmolaid.com These cooperative interactions help enforce a specific geometry in the molecule. molaid.com

Other Interactions: Weaker interactions, such as C-H···O and halogen bonds, are also likely to play a role in the crystal structure. In the crystal of a bromo-substituted naphthofuran, molecules are linked by C-H···O interactions and C-Br···π interactions, the latter having a distance of 3.835 (1) Å. nih.govresearchgate.net These types of interactions would further stabilize the three-dimensional network in the crystal of this compound.

| Interaction Type | Description | Typical Distance (Å) | Reference Example |

|---|---|---|---|

| Hydrogen Bonding (O-H···O/N) | Strong directional interaction involving the hydroxyl group, forming chains or networks. | ~2.7 - 3.0 | 2,2′′-bis(2,7-dichloro-9-hydroxy-9H-fluoren-9-yl) forms O-H···N bonds with solvent. iucr.org |

| π–π Stacking | Attractive, noncovalent interactions between the aromatic fluorene rings. | ~3.5 - 3.8 | Intramolecular stacking with centroid-centroid distances of ~3.56 Å observed in a fluorenol derivative. molaid.com |

| C-Br···π Interactions | A type of halogen bond where the bromine atom interacts with a π-system. | ~3.8 | Observed in 7-bromo-2-(3-fluoro-phenyl)-1-(methyl-sulfin-yl)naphtho[2,1-b]furan. researchgate.net |

| C-H···O Interactions | Weak hydrogen bonds between a carbon-bound hydrogen and an oxygen atom. | ~3.0 - 3.5 | Contribute to crystal packing in various fluorenol and naphthofuran structures. iucr.orgnih.gov |

Conformational Analysis in the Crystalline State

The conformation of this compound in the solid state is largely defined by the rigid fluorene moiety. The fluorene ring system itself is nearly planar, although substitution can introduce minor distortions. researchgate.net

In the crystal structure of a related compound, 9,9-diethyl-7-ethynyl-N,N-diphenyl-9H-fluoren-2-amine, the fluorene unit is approximately planar with a root-mean-square deviation of only 0.0255 Å from the best-fit plane. researchgate.net However, the substituent groups can exhibit significant twists relative to this plane. For example, the dihedral angles between the fluorene system and two attached phenyl rings in this derivative are 88.37 (5)° and 66.31 (6)°. researchgate.net

For derivatives of 2,2′′-bis(2,7-dichloro-9-hydroxy-9H-fluoren-9-yl)-1,1′:4′,1′′-terphenyl, the mean planes of the fluorenyl moieties are significantly inclined with respect to the terphenyl ring to which they are attached, with dihedral angles of 82.05 (8)° and 82.28 (8)°. iucr.org This creates a "folded" geometry stabilized by intramolecular interactions. molaid.com This indicates that while the core of this compound is rigid, the orientation of the hydroxyl group and its interactions with neighboring molecules will be a key conformational feature, likely influenced by the hydrogen-bonding network. The rotation around the C2-O bond would be a primary point of conformational flexibility.

| Compound | Structural Feature | Observed Value | Significance |

|---|---|---|---|

| 9,9-diethyl-7-ethynyl-N,N-diphenyl-9H-fluoren-2-amine | Fluorene Ring System Planarity (RMSD) | 0.0255 Å | Demonstrates the high degree of planarity of the core fluorene structure. researchgate.net |

| 9,9-diethyl-7-ethynyl-N,N-diphenyl-9H-fluoren-2-amine | Dihedral Angle (Fluorene to Phenyl Ring 1) | 88.37 (5)° | Shows that substituents can be nearly perpendicular to the fluorene plane. researchgate.net |

| 9,9-diethyl-7-ethynyl-N,N-diphenyl-9H-fluoren-2-amine | Dihedral Angle (Fluorene to Phenyl Ring 2) | 66.31 (6)° | Illustrates variable orientation of substituent groups. researchgate.net |

| 2,2′′-bis(2,7-dichloro-9-hydroxy-9H-fluoren-9-yl)-1,1′:4′,1′′-terphenyl | Dihedral Angle (Fluorenyl to Terphenyl Ring) | 82.05 (8)° and 82.28 (8)° | Indicates a highly twisted and 'folded' molecular conformation in the solid state. iucr.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the spectrum is expected to be dominated by π → π* transitions associated with the conjugated fluorene aromatic system. rsc.org The hydroxyl (-OH) and bromo (-Br) substituents act as auxochromes, modifying the absorption characteristics of the parent fluorene chromophore.

The fluorene system itself gives rise to strong absorptions in the UV region. The attachment of a hydroxyl group (an activating group) and a bromine atom (a deactivating group) will cause shifts in the absorption maxima (λmax). Specifically, the -OH group is expected to cause a bathochromic shift (to longer wavelengths), while the effect of the bromine is more complex but typically also results in a bathochromic shift due to its lone pairs participating in resonance.

While a specific spectrum for this compound is not documented in the searched literature, data from related compounds provide a reference. For example, various carbazole-substituted spirobi[fluorene] derivatives show absorption maxima between 343 and 351 nm, assigned to π–π* transitions. rsc.org A galactose-decorated derivative of this compound, when complexed with β-cyclodextrin, displays an excitation maximum at 353 nm, which corresponds to an absorption peak. amazonaws.com The electronic transitions in these systems are generally of high energy, occurring in the UV or near-visible range.

| Compound / System | λmax (nm) | Transition Type (Predicted) | Solvent/Condition |

|---|---|---|---|

| Carbazole-Thiophene-Spiro[fluorene] Derivatives | 343 - 351 | π → π | Not specified. rsc.org |

| Galactose-decorated this compound derivative + β-CD | 353 (Excitation) | π → π | Aqueous solution. amazonaws.com |

| This compound (Predicted) | ~300 - 360 | π → π* | Typical organic solvents. |

Computational and Theoretical Investigations of 7 Bromo 9h Fluoren 2 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of fluorene (B118485) derivatives. researchgate.net These methods are used to determine the distribution of electrons within the molecule, identify regions of high or low electron density, and calculate the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The electronic structure of 7-Bromo-9H-fluoren-2-ol is defined by the interplay of the π-conjugated fluorene core and its two substituents: the electron-donating hydroxyl (-OH) group and the electron-withdrawing bromine (-Br) atom. The fluorene core itself provides a rigid, planar backbone with a delocalized π-electron system, which is fundamental to its electronic properties. smolecule.com

The introduction of substituents at the C2 and C7 positions significantly modulates this electronic structure. mdpi.com The hydroxyl group at the C2 position acts as a π-donor, increasing the electron density of the aromatic system, primarily raising the energy of the HOMO. Conversely, the bromine atom at C7 is an electronegative, electron-withdrawing group that tends to lower the energy of both the HOMO and LUMO. This push-pull electronic effect creates a notable molecular dipole and influences the intramolecular charge-transfer characteristics of the molecule. researchgate.net

The reactivity of the molecule can be predicted from its calculated electronic properties. The HOMO and LUMO distributions indicate the most likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is expected to be localized primarily on the fluorene ring system, with significant contributions from the oxygen atom of the hydroxyl group. This suggests that the molecule would be susceptible to electrophilic attack on the aromatic ring, with the -OH group directing the reaction. The LUMO is likely distributed across the π-system, and its energy level indicates the molecule's ability to accept an electron.

The presence of the bromine atom introduces specific reactivity. The carbon-bromine bond is a potential site for various reactions, including nucleophilic substitution or elimination, and it makes the compound a suitable precursor for cross-coupling reactions. ontosight.ai The electron-withdrawing nature of the bromine atom also affects the acidity of the phenolic proton. nih.gov

| Property | Predicted Characteristic | Influencing Factors |

|---|---|---|

| HOMO Energy | Relatively High | Raised by the electron-donating -OH group. |

| LUMO Energy | Lowered | Lowered by the electron-withdrawing -Br atom. |

| HOMO-LUMO Gap | Moderate | Determines electronic transitions and overall stability. mdpi.com |

| Electron Density | Highest around the -OH substituted ring | Governs sites for electrophilic aromatic substitution. |

| Reactivity Hotspots | Phenolic -OH, C-Br bond, aromatic ring | -OH for deprotonation; C-Br for coupling reactions; ring for substitution. ontosight.ai |

Molecular Modeling and Conformational Landscape Analysis

The primary source of conformational flexibility in this compound arises from the rotation of the hydroxyl group around the C2-O bond. Molecular mechanics and quantum chemical calculations can be used to determine the potential energy surface for this rotation. The orientation of the O-H bond relative to the fluorene ring will have several low-energy minima. These preferred conformations are typically stabilized by a combination of electronic effects (e.g., maximizing conjugation of the oxygen lone pairs with the π-system) and minimizing steric hindrance with the adjacent hydrogen atom on the ring.

Another point of interest is the methylene (B1212753) bridge at the C9 position (the -CH2- group). While the fluorene system is largely planar, this sp3-hybridized carbon introduces a slight pucker. In computational studies of similar fluorene derivatives, the geometry is optimized to find the most stable arrangement of these atoms. capes.gov.br

Hydrogen bonding interactions are also a critical aspect of the molecule's conformational behavior, particularly in condensed phases or in the presence of protic solvents. nih.gov The hydroxyl group can act as both a hydrogen bond donor (via its proton) and an acceptor (via its oxygen lone pairs). In a crystalline environment, these interactions would play a crucial role in determining the molecular packing and stabilizing the lattice structure.

| Structural Feature | Parameter | Predicted Value / Characteristic | Basis of Prediction |

|---|---|---|---|

| Fluorene Core | Dihedral Angles | Nearly planar | General structure of fluorene derivatives. smolecule.com |

| Hydroxyl Group | C1-C2-O-H Dihedral Angle | Multiple low-energy rotamers | Rotation around the C-O single bond. |

| Bond Lengths | C-Br Bond | ~1.90 Å | Typical for bromoarenes. |

| C-O Bond | ~1.36 Å | Typical for phenols. | |

| Intermolecular Forces | Hydrogen Bonding | Possible (Donor and Acceptor) | Presence of the -OH group. nih.gov |

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

Computational methods, especially DFT, are widely used to predict the spectroscopic properties of organic molecules with a high degree of accuracy. These predictions are valuable for confirming the structure of synthesized compounds and for interpreting experimental data.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR spectra involves calculating the magnetic shielding tensors for each nucleus. The chemical environment of each proton and carbon atom in this compound is unique, leading to a distinct set of predicted signals.

¹H NMR: Protons on the aromatic fluorene core would appear in the typical aromatic region (δ 7.0-8.0 ppm). The precise shifts would be influenced by the electronic effects of the -OH and -Br substituents. The proton of the hydroxyl group would exhibit a broad singlet whose chemical shift is highly dependent on solvent and concentration (typically δ 4-7 ppm). The two protons at the C9 methylene bridge would likely appear as a singlet around δ 3.9 ppm, a characteristic signal for the fluorene system.

¹³C NMR: The spectrum would show 13 distinct signals for the carbon atoms. The carbon atom attached to the hydroxyl group (C2) would be shifted downfield (δ ~150-155 ppm), while the carbon bearing the bromine atom (C7) would be found at a more shielded position (δ ~120-125 ppm) compared to an unsubstituted carbon. The C9 carbon typically resonates around δ 37 ppm. orgsyn.org

IR Frequencies: The calculation of vibrational frequencies corresponds to the peaks observed in an infrared (IR) spectrum. Each vibrational mode is associated with a specific molecular motion, such as the stretching or bending of bonds.

O-H Stretch: A prominent, broad absorption band is expected in the range of 3200–3600 cm⁻¹, characteristic of the hydroxyl group's stretching vibration. savemyexams.com The broadening is due to hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the C9 methylene group would be found just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹). libretexts.org

C=C Stretches: Multiple sharp peaks in the 1450–1620 cm⁻¹ region would correspond to the carbon-carbon double bond stretching vibrations within the aromatic rings. savemyexams.com

C-O Stretch: A strong absorption in the 1200–1300 cm⁻¹ region is expected for the C-O stretching of the phenolic group.

C-Br Stretch: A weaker absorption in the fingerprint region, typically between 500-650 cm⁻¹, can be attributed to the C-Br stretching vibration.

| Spectroscopy Type | Functional Group | Predicted Signal / Frequency Range | Notes |

|---|---|---|---|

| ¹H NMR | Aromatic C-H | δ 7.0 - 8.0 ppm | Complex splitting pattern expected. |

| Phenolic O-H | δ 4.0 - 7.0 ppm | Broad singlet, position is solvent-dependent. | |

| Methylene C9-H₂ | ~ δ 3.9 ppm | Characteristic singlet. | |

| ¹³C NMR | C-OH (C2) | ~ δ 150-155 ppm | Deshielded by oxygen. |

| C-Br (C7) | ~ δ 120-125 ppm | Shielded relative to other aromatic carbons. | |

| Aromatic C | δ 110-150 ppm | Multiple signals. | |

| Methylene C9 | ~ δ 37 ppm | Characteristic upfield signal. orgsyn.org | |

| IR Spectroscopy | O-H Stretch | 3200 - 3600 cm⁻¹ | Broad and strong. savemyexams.com |

| Aromatic C-H Stretch | 3000 - 3100 cm⁻¹ | Medium to weak. libretexts.org | |

| Aliphatic C-H Stretch | 2850 - 2960 cm⁻¹ | Medium. libretexts.org | |

| Aromatic C=C Stretch | 1450 - 1620 cm⁻¹ | Multiple sharp bands. | |

| C-O Stretch | 1200 - 1300 cm⁻¹ | Strong. |

Applications in Advanced Materials Science and Organic Electronics

Precursors for Organic Semiconductors and Optoelectronic Devices

Fluorene (B118485) derivatives are renowned for their inherent electronic and photophysical properties, which makes them prime candidates for use in organic electronics. The rigid, planar aromatic structure of the fluorene core facilitates efficient charge transport and exhibits strong fluorescence, properties that are essential for semiconductor applications. rsc.org Compounds structurally similar to 7-Bromo-9H-fluoren-2-ol, such as other bromo-fluorene derivatives, are listed as key building blocks for organic semiconductors. smolecule.comlabscoop.comscribd.com

The utility of this compound as a precursor lies in its reactive handles. The bromine atom can be readily converted into other functional groups or used directly in metal-catalyzed cross-coupling reactions to construct more complex molecular architectures. The hydroxyl group can be modified to fine-tune the electronic properties, solubility, and morphology of the final semiconductor material. This versatility allows for the rational design of materials tailored for specific optoelectronic devices, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells. ontosight.aigoogle.comiucr.org The fundamental properties of fluorene-based materials, such as high photoluminescence quantum efficiency and thermal stability, make them highly desirable for these advanced applications. rsc.orgiucr.org

Building Blocks for Conjugated Polymers and Copolymers

Conjugated polymers are a class of organic materials characterized by a backbone of alternating single and double bonds, which results in delocalized π-electrons. This structure imparts them with unique electronic and optical properties. Fluorene-based polymers are among the most studied conjugated polymers due to their strong blue emission and excellent thermal stability. google.com.pgsigmaaldrich.com

This compound serves as a critical monomeric unit for the synthesis of these polymers. The bromine atom provides a reactive site for polymerization through various cross-coupling methodologies, such as Suzuki and Yamamoto polycondensation. google.com.pgrsc.org These reactions enable the linking of fluorene units to create long, processable polymer chains. The resulting polyfluorenes are central to a range of applications in organic electronics. google.com.pgresearchgate.net

The 2- and 7-positions of the fluorene ring are the most common points of attachment for creating linear, highly conjugated polymers known as poly(2,7-fluorene)s. Palladium-catalyzed coupling reactions between 2,7-dihalogenated fluorene monomers and corresponding bis(boronic acid) or bis(boronic ester) derivatives are a versatile method for preparing well-defined poly(2,7-fluorene)s. 20.210.105 These polymers are known for their high fluorescence quantum yields, with some exhibiting values up to 0.87 in solution, making them excellent candidates for blue-light-emitting devices. 20.210.105

Starting from this compound, synthetic routes can be devised to introduce a second reactive group (like another bromine atom or a boronic ester) at the 2-position after protecting or modifying the hydroxyl group, thereby creating a monomer suitable for poly(2,7-fluorene) synthesis. The specific side chains attached at the C9 position of the fluorene monomer are crucial for ensuring solubility of the final polymer in common organic solvents. sigmaaldrich.com

| Polymer Name | Termination | CAS Number | Key Property |

| Poly(9,9-dioctyl-9H-fluorene-2,7-diyl) | 3,5-dimethylphenyl | - | Strong blue fluorescence, PLED material. sigmaaldrich.com |

| Poly[9,9-bis-(2-ethylhexyl)-9H-fluorene-2,7-diyl] | Not specified | 188201-16-3 | Blue photo- and electroluminescence. sigmaaldrich.com |

This table presents examples of poly(2,7-fluorene) derivatives and their key properties.

A fascinating class of materials emerges when carborane cages, which are clusters of boron and carbon atoms, are incorporated into the backbone of conjugated polymers. acs.org These hybrid polymers exhibit unique properties stemming from the electron-deficient nature and distinct geometry of the carborane units. acs.orgumass.edu

The synthesis of carborane-containing poly(fluorene)s often involves the coupling of fluorene-based monomers with carborane derivatives. umass.eduresearchgate.net For instance, a poly(fluorene) with p-carborane (B1425697) in the backbone was synthesized from 1,12-bis(7-bromo-9,9-dihexyl-9H-fluoren-2-yl)-closo-1,12-dicarbodecaborane, yielding a high molecular weight, soluble, blue-emitting material. researchgate.net The incorporation of carborane cages can impart enhanced thermal stability and influence the polymer's photophysical behavior. umass.eduresearchgate.net

The inclusion of o-carborane, in particular, has been shown to cause a significant red-shift in the electroluminescence of devices and improve charge carrier mobility by an order of magnitude in field-effect transistors, despite not being part of the π-conjugated network. nih.gov These carborane-fluorene polymers also show promise as chemosensors, as their multiple emission pathways can be modulated by interactions with small molecules like volatile organic compounds and amines. acs.orgscispace.com

Development of Materials for Electroluminescent Devices and Solar Cells

The inherent luminescent and semiconducting properties of fluorene-based materials make them cornerstones in the development of organic electroluminescent devices and solar cells. rsc.org

Polyfluorenes are widely recognized for their application as efficient blue-light emitters in polymer light-emitting diodes (PLEDs). sigmaaldrich.com20.210.105 Their high fluorescence quantum yields and good thermal stability lead to bright and durable devices. By incorporating other monomers to form copolymers, the emission color can be tuned across the visible spectrum. The introduction of carborane cages into the polyfluorene backbone, for example, can introduce new, lower-energy emission pathways, shifting the light from blue to green or even orange/red. umass.edunih.govscispace.com

In the field of organic photovoltaics (OPVs), fluorene-based copolymers are frequently employed as the electron-donor material in the active layer of a solar cell. google.comwhiterose.ac.uk These polymers are often designed as donor-acceptor (D-A) copolymers, where the electron-rich fluorene unit acts as the donor and is paired with an electron-deficient acceptor unit. This design strategy helps to lower the bandgap of the polymer, allowing for broader absorption of the solar spectrum and improving the power conversion efficiency of the device. whiterose.ac.uk Fluorene-based polymers have shown promising features for OPV applications due to their high molecular weights and tunable bandgaps. whiterose.ac.uk

| Device Type | Material Type | Key Finding |

| PLED | Poly(2,7-fluorene) derivatives | Exhibit blue emission with high quantum yields (up to 0.87). 20.210.105 |

| PLED | o-Carborane-poly(fluorene) | Shows major red-shifting in device electroluminescence. nih.gov |

| Transistor | o-Carborane-poly(fluorene) | Improves charge carrier mobility by an order of magnitude. nih.gov |

| OPV | Fluorene-based D-A copolymers | Show promise due to high molecular weights and low bandgaps (e.g., 1.84-1.86 eV). whiterose.ac.uk |

| DSSC | Diphenylaminofluorene dyes | Potential candidates for dye-sensitized solar cells. iucr.org |

This table summarizes research findings on fluorene-based materials in various electronic devices.

Integration into Dielectric Materials and Polymer Functional Structures

While much of the focus on fluorene derivatives is on their semiconducting properties, they also serve as foundational structures for high-performance dielectric materials. researchgate.net Dielectric materials are electrical insulators that can be polarized by an applied electric field and are crucial components in electronic devices like capacitors and transistors.

By incorporating specific functional units, the properties of fluorene-based polymers can be shifted from semiconducting to insulating. The introduction of a benzocyclobutene (BCB) fragment into the fluorene structure, for instance, leads to the formation of crosslinked, highly stable polymers upon heating. researchgate.net These crosslinked networks exhibit excellent insulating properties, high mechanical strength, and impressive thermal stability, with degradation temperatures exceeding 400°C. researchgate.net A polymer based on a 2,7-dibromo-9-benzocyclobuten-3-yl-9H-fluorene derivative demonstrated a high dielectric constant of approximately 2.7. researchgate.net

The rigid fluorene unit provides a thermally stable and mechanically robust scaffold. Functional groups, which can be introduced via precursors like this compound, can be chosen to either enhance dielectric properties or to act as cross-linking sites, enabling the creation of durable polymer functional structures for modern electronics. researchgate.net

Supramolecular Assemblies and Host-Guest Systems

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. rsc.org These interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces, govern the formation of complex, ordered structures known as supramolecular assemblies. rsc.orgescholarship.org

The this compound molecule possesses features that make it an interesting candidate for designing supramolecular systems. The hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor, a key interaction for directing molecular recognition and self-assembly. escholarship.org The flat, aromatic surface of the fluorene core can participate in π-π stacking interactions, which are also crucial for the formation of ordered assemblies.

These functional groups allow for the potential integration of this compound into larger host molecules or as a guest within a pre-designed cavity. rsc.org For example, the bent geometry of some polyfluorene backbones, such as those containing o-carborane, can promote aggregation-based emissions, a phenomenon driven by supramolecular interactions between polymer chains. umass.edu While specific host-guest systems based on this compound are not extensively documented, its structural motifs suggest significant potential for its use in creating functional supramolecular materials where precise control over structure and properties is achieved through non-covalent forces.

Role in Specialized Organic Synthesis and Scaffold Development

Intermediate in the Synthesis of Complex Organic Molecules

The 7-Bromo-9H-fluoren-2-ol scaffold is instrumental in the synthesis of complex organic structures such as spiro-linked systems and extended polycyclic aromatic compounds (PAHs). The fluorene (B118485) unit itself is a well-known polycyclic aromatic hydrocarbon. nih.gov

Spiro-Linked Systems: A prominent application of this scaffold is in the synthesis of spirobifluorenes (SBFs), which are compounds where two fluorene units are joined by a common spiro-carbon atom. These molecules are of significant interest in materials science due to their rigid, orthogonal structure, high thermal stability, and amorphous glass-forming properties. ossila.com The synthesis of SBFs often begins with a fluorenone precursor. This compound can be readily oxidized to the corresponding 2-hydroxy-7-bromofluoren-9-one. This intermediate can then undergo reactions to form the spirocyclic core. For example, a Tf₂O-mediated dehydrative coupling of fluorenones with biaryls has been shown to be an effective method for creating spirobifluorenes, with brominated fluorenones being viable substrates. nih.govrsc.org Similarly, 2,7-dibromo-9-fluorenone (B76252) is a common starting material for SBFs, which can be reacted with a Grignard reagent like 2-bromobiphenyl. ossila.com An improved synthesis for 2,2'-dibromo-9,9'-spirobifluorene (B1249592) has also been developed, underscoring the importance of brominated fluorene precursors. nih.gov

Polycyclic Aromatic Compounds: The fluorene core can be expanded to create larger, more complex polycyclic aromatic hydrocarbons and polycyclic heteroaromatic compounds (PHAs). scispace.comacs.org For instance, fluorene-fused thiophenes, which are precursors for blue-emitting materials, have been synthesized from bis(bromomethyl)fluorene intermediates. semanticscholar.org The functional handles on this compound allow for its incorporation into larger π-conjugated systems through cross-coupling reactions, leading to novel PAHs with tailored electronic and photophysical properties.

A notable synthesis starting from a related 2,7-dibromofluorenone involves reaction with 3-benzocyclobutene magnesium bromide to produce 9-bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl-2,7-dibromo-9H-fluoren-9-ol, a precursor for perspective dielectric materials. researchgate.net

Table 1: Synthesis of Spirobifluorene Precursors This table is interactive. Users can sort and filter the data.

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 2,7-Dibromo-9-fluorenone | 2-Bromobiphenyl Grignard | 2,7-Dibromo-9,9'-spirobifluorene | - | ossila.com |

| 2,7-Dibromofluorenone | Biphenyl (B1667301), Tf₂O | Brominated Spirobifluorene | Good | nih.gov |

| 2-Aminofluorene | NaNO₂, HBr, CuBr | 2-Bromofluorene (B47209) | - | nih.gov |

Scaffold for Combinatorial Chemistry and Library Generation

Combinatorial chemistry and diversity-oriented synthesis (DOS) are powerful strategies for discovering new molecules with desired functions. scispace.com The goal of DOS is to efficiently generate collections of structurally diverse small molecules. scispace.com The this compound scaffold is exceptionally well-suited for this purpose due to its two distinct and orthogonally reactive sites.

The bromine atom at the C7 position is ideal for modifications via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide variety of aryl, alkynyl, or amino groups. Simultaneously, the hydroxyl group at the C2 position can be functionalized through etherification, esterification, or conversion to other functionalities like a triflate for further coupling. This dual reactivity enables the rapid generation of large libraries of compounds from a single, common core, where diversity is introduced in at least two positions.

Diversity-Oriented Fluorescence Libraries: The inherent fluorescence of the fluorene core makes this scaffold particularly attractive for creating libraries of fluorescent probes. researchgate.net By systematically varying the substituents at the C2 and C7 positions, libraries of donor-acceptor type molecules can be synthesized. nih.gov The electronic nature of these substituents directly influences the photophysical properties of the resulting molecules, including their absorption and emission wavelengths, quantum yields, and solvatochromism. This approach has been used to generate libraries of donor-acceptor orthogonally substituted 9,9'-spirobifluorenes which exhibit a rich variation in fluorescence, both in solution and in the solid state. nih.gov Such libraries are valuable for screening for new sensors, imaging agents, and materials for organic light-emitting diodes (OLEDs). A multidisciplinary synthetic approach combining polymer-support synthesis and microwave-assisted reactions has been developed to create a library of triaza-fluorenes, demonstrating the scaffold's utility in rapid library synthesis. nih.gov

Development of Fluorene-Based Scaffolds with Tunable Properties for Functional Materials

The fluorene scaffold is a cornerstone in the development of functional organic materials for optoelectronic applications, prized for its high fluorescence efficiency, good charge carrier mobility, and excellent thermal stability. tue.nlwhiterose.ac.ukwiley-vch.de The this compound derivative provides a platform for creating fluorene-based materials with precisely tunable properties. researchgate.net

The electronic properties of fluorene-based molecules, such as the HOMO-LUMO energy gap, can be fine-tuned by attaching electron-donating or electron-withdrawing groups to the core. mdpi.com The bromo and hydroxyl groups of this compound serve as anchor points for these modifications. For example, the bromine atom can be replaced with various aryl groups via Suzuki coupling, while the hydroxyl group can be converted to an ether with different alkyl or aryl chains. This allows for the systematic engineering of the molecule's electronic structure and, consequently, its optical and electrical properties. acs.orgacs.org

This strategy is widely employed in the design of materials for:

Organic Light-Emitting Diodes (OLEDs): Fluorene derivatives are among the most attractive blue-emissive materials. researchgate.net By creating donor-acceptor structures based on the 7-bromo-2-hydroxyfluorene scaffold, the emission color can be tuned across the visible spectrum. mdpi.comacs.org Novel nitrogenated aromatic compounds combining fluorenone and carbazole (B46965) moieties have been synthesized using a modified Ullmann coupling, targeting hole-transporting materials for OLEDs. conicet.gov.ar

Fluorescent Sensors: The sensitivity of the fluorene emission to its chemical environment allows for the design of chemosensors. Functionalization of the scaffold with specific recognition units can lead to sensors that signal the presence of analytes through a change in fluorescence.

Organic Photovoltaics (OPVs): Fluorene-based copolymers are used in the active layer of solar cells. The tunability of the scaffold's absorption spectrum allows for better matching with the solar spectrum, improving device efficiency. wiley-vch.de

A study on 2-bromo-9,9-dialkylfluorene conjugated with ketones demonstrated that side-group molecular engineering could effectively tune the metal-free room temperature phosphorescence (RTP) properties of the chromophores. acs.org

Table 2: Photophysical Properties of Tunable Fluorene Derivatives This table is interactive. Users can sort and filter the data.

| Fluorene Derivative Type | Modification Strategy | Tunable Property | Application | Reference |

|---|---|---|---|---|

| Symmetrical Fluorene Derivatives | Sonogashira coupling of substituents at C-2/C-7 | Absorption/Emission Wavelengths | Optoelectronics | mdpi.com |

| 2-Bromo-9,9-dialkylfluorene-ketones | Side-group substitution (X) | Room Temperature Phosphorescence | Light-Emitting Electrochemical Cells | acs.org |

| Poly(fluorene) Copolymers | Modification at 9-position | Band Gap, Energy Levels | Optoelectronics | acs.org |

Catalytic Applications of Fluorene-Modified Compounds

Beyond their role as building blocks for materials, fluorene derivatives are also being developed for applications in catalysis, either as ligands for metal catalysts or as organocatalysts themselves.

Fluorene-Based Ligands: The fluorene moiety, known for its electron-donating nature and significant steric bulk, has been incorporated into phosphine (B1218219) ligands used in transition-metal catalysis. mdpi.com These ligands have proven effective in important reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. mdpi.com The this compound scaffold can serve as a precursor for such ligands. The bromo and hydroxyl groups can be used to introduce phosphine moieties and other functionalities to modulate the steric and electronic properties of the resulting ligand, thereby influencing the activity and selectivity of the metal catalyst. Chiral fluorene fragments are particularly important in ligands for asymmetric catalysis. researchgate.net For example, rhodium(I) complexes bearing a fluorenyl-P-phosphanylphosphorane ligand have been synthesized, where the fluorenyl group coordinates to the metal and is directly involved in the catalytic cycle. acs.org

Organocatalysis: Certain fluorene derivatives can act as metal-free catalysts. In a notable example, 9-fluorenol was shown to function as a single-electron transfer (SET) catalyst to induce radical generation from tertiary nitroalkanes, offering a low-toxicity alternative to conventional tin-based radical reactions. thieme-connect.com This opens the possibility of developing derivatives of this compound as functional organocatalysts, where the substituents at the C2 and C7 positions could be used to tune the redox potential and catalytic activity. While some research focuses on the catalytic synthesis of fluorenols themselves nih.gov, the use of the fluorenol structure as the catalyst is a growing area of interest.

Future Research Directions for 7 Bromo 9h Fluoren 2 Ol

Exploration of Novel and Sustainable Synthetic Pathways

The future of synthesizing 7-Bromo-9H-fluoren-2-ol and its derivatives lies in the development of more efficient, cost-effective, and environmentally benign methodologies. Current synthetic routes often involve multi-step processes with harsh reagents. Future research will likely focus on greener and more atom-economical alternatives.

Key areas of exploration include:

Catalytic [2+2+2] Cyclotrimerization: This method offers a regioselective pathway to highly substituted fluorenols. mdpi.com Research into ruthenium-based catalysts, which favor the formation of 2,4-disubstituted isomers, and rhodium-based catalysts, which tend to yield 3,4-regioisomers, could lead to more controlled and efficient syntheses. mdpi.com

Visible Light-Driven Synthesis: Photoredox catalysis presents a sustainable approach for constructing fluorenol derivatives. rsc.org These reactions often proceed under mild conditions, without the need for external chemical oxidants, and demonstrate high atom economy. rsc.org

Palladium-Catalyzed Annulation: The annulation of in-situ generated arynes by 2-haloarenecarboxaldehydes provides a convenient route to fluoren-9-ones, which are direct precursors to fluorenols. nih.gov Further development of this method could streamline the synthesis of specifically substituted fluorenols.

Flow Chemistry: Transitioning from batch to continuous flow synthesis could offer improved control over reaction parameters, enhanced safety, and easier scalability for the industrial production of fluorenol derivatives.

A comparative look at potential synthetic strategies highlights the move towards more sustainable practices.

| Synthesis Strategy | Key Features | Potential Advantages |

| Catalytic Cyclotrimerization | Regioselective formation of substituted fluorenols using Rh or Ru catalysts. mdpi.com | High control over isomer formation. |

| Visible Light Photoredox Catalysis | Uses light energy to drive reactions, often with high atom economy. rsc.org | Mild reaction conditions, reduced waste, sustainable. rsc.org |

| Palladium-Catalyzed Annulation | Constructs the fluorenone core from arynes and halo-aldehydes. nih.gov | Convenient access to key precursors. nih.gov |

| Reductive Dehalogenation | Utilizes reagents like tetrakis(dimethylamino)ethylene (B1198057) (TDAE) to initiate cyclization. mdpi.com | Offers novel pathways to fluorenyl alcohol derivatives under mild conditions. mdpi.com |

Advanced Functionalization for Tailored Properties and Performance

The bromine and hydroxyl functional groups on this compound are prime targets for modification, allowing for the fine-tuning of its electronic, optical, and physical properties. Future research will focus on strategic functionalization to create materials with bespoke characteristics for specific applications.

Targeted Substituent Effects: The introduction of various electron-donating or electron-withdrawing groups at the bromine (C7) and hydroxyl (C2) positions can significantly alter the molecule's properties. mdpi.com For instance, attaching different end units to the fluorene (B118485) core influences the π-conjugation and, consequently, the absorption and fluorescence spectra. mdpi.com

Polymerization and Oligomerization: The hydroxyl and bromo groups serve as handles for polymerization reactions, such as Suzuki or Sonogashira couplings, to create conjugated polymers and oligomers. mdpi.comscholaris.ca The properties of these resulting materials are highly dependent on the nature of the co-monomers and the length of the polymer chains. rsc.org

Supramolecular Assembly: The hydroxyl group can participate in hydrogen bonding, enabling the formation of ordered supramolecular structures. nih.gov This can lead to materials with unique properties, such as liquid crystallinity or aggregation-induced emission. mdpi.comtandfonline.com

Click Chemistry: The introduction of azide (B81097) or alkyne functionalities through the modification of the hydroxyl or bromo groups would allow for the use of highly efficient and specific "click" reactions to attach a wide variety of molecular moieties. researchgate.netnih.gov

The table below illustrates how different functional groups can be used to tailor the properties of fluorene-based molecules.

| Functionalization Strategy | Target Group | Potential Outcome | Application Area |

| Suzuki/Sonogashira Coupling | Bromine atom (C7) | Extended π-conjugation, formation of polymers. mdpi.comrsc.org | Organic Electronics, OLEDs mdpi.com |

| Esterification/Etherification | Hydroxyl group (C2) | Altered solubility, modified electronic properties. smolecule.com | Pharmaceuticals, Materials Science smolecule.com |

| Nucleophilic Substitution | Bromine atom (C7) | Introduction of amines, thiols, etc. smolecule.com | Synthesis of complex molecules smolecule.com |

| Introduction of Bulky Groups | C9 Position | Enhanced solubility, prevention of aggregation. nycu.edu.tw | Solution-processable devices nycu.edu.tw |

Integration into Emerging Material Platforms and Device Architectures

The tailored derivatives of this compound are expected to be key components in a new generation of advanced materials and electronic devices. Their inherent photophysical properties, combined with chemical versatility, make them suitable for a wide range of applications.

Organic Light-Emitting Diodes (OLEDs): Fluorene derivatives are prized for their high photoluminescence efficiency and thermal stability, making them excellent candidates for blue-emitting materials or host materials in phosphorescent OLEDs (PHOLEDs). mdpi.comnycu.edu.tw Future work will involve designing derivatives with improved charge transport and longer operational lifetimes. mdpi.com

Organic Photovoltaics (OPVs): As components of conjugated polymers, fluorene-based units can serve as electron-donating materials in the active layer of solar cells. nih.gov Research will aim to optimize the energy levels (HOMO/LUMO) of these polymers to maximize open-circuit voltage and short-circuit current. nih.gov

Bioimaging and Sensing: The strong fluorescence of many fluorene derivatives makes them ideal for use as probes in biological imaging, particularly in two-photon fluorescence microscopy, which offers advantages like increased penetration depth and higher resolution. researchgate.netnih.gov Functionalization can be used to target specific cellular structures or detect specific analytes. researchgate.net

Liquid Crystals: The rigid structure of the fluorene core is a desirable feature for designing liquid crystalline materials. tandfonline.com By attaching appropriate side chains, derivatives of this compound could be developed into new types of liquid crystals for display technologies or smart windows. tandfonline.com

Interdisciplinary Research Leveraging Fluorene-Based Architectures

The full potential of this compound and its derivatives will be unlocked through collaborations that span multiple scientific disciplines. The synthesis of these molecules is just the first step; understanding and applying their properties requires a concerted effort from chemists, physicists, materials scientists, and engineers.

Chemistry and Materials Science: Synthetic chemists will continue to develop new fluorene-based molecules and polymers, while materials scientists will characterize their physical and electronic properties and explore their processability into thin films and other forms. pkusz.edu.cnalfa-chemical.com

Physics and Engineering: Physicists will investigate the fundamental photophysical processes in these materials, such as charge transport and energy transfer, while engineers will design and fabricate novel device architectures, like OLEDs and solar cells, to harness these properties. scholaris.cabohrium.com

Biology and Medicine: The development of fluorene-based fluorescent probes for bioimaging and diagnostics is a prime example of interdisciplinary research, combining organic synthesis with cell biology and microscopy techniques. researchgate.netnih.gov

This collaborative approach is essential for bridging the gap between fundamental research and practical applications, driving the discovery of novel materials and technologies based on the versatile fluorene scaffold. scholaris.caresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-Bromo-9H-fluoren-2-ol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis often involves halogenation at the 7-position of fluoren-2-ol derivatives. For example, bromination using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., dichloromethane, 0–5°C) can yield the target compound. Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry (e.g., 1.2–1.5 equivalents of brominating agent). Post-synthesis purification via column chromatography (hexane/EtOAc gradient) or crystallization (acetone/Et₂O) improves purity .

- Key Data :

| Parameter | Example Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromination agent | NBS in DCM | 71–85 | |

| Crystallization | Acetone/Et₂O | 71 |

Q. How are structural and purity characteristics of this compound validated in academic research?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H NMR : Look for aromatic protons (δ 7.40–7.98 ppm for fluorene backbone) and hydroxyl protons (broad singlet near δ 5.78 ppm) .

- Elemental Analysis : Confirm C, H, N, and Br content (e.g., calculated C 55.33%, H 5.65%, N 5.61% vs. experimental C 55.20%, H 5.80%, N 5.40%) .

- Mass Spectrometry : Observe molecular ion peaks (e.g., m/z 489/491/493 for Br isotopes) and fragmentation patterns .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Methodological Answer : Critical properties include:

- Melting Point : 153–205°C (varies with substituents and crystallinity) .

- Solubility : Limited in polar solvents (e.g., EtOH, MeOH) but soluble in DCM or DMF for reaction setups.

- Stability : Sensitive to light and moisture; store under inert atmosphere at 0–6°C .

Advanced Research Questions

Q. How do steric and electronic effects of the bromo and hydroxyl groups influence reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom at C7 acts as a leaving group in Suzuki-Miyaura couplings, while the hydroxyl group at C2 can coordinate to palladium catalysts. Use computational methods (DFT) to map electron density distribution and predict regioselectivity. Experimental validation involves comparing coupling efficiency with/without protecting groups (e.g., silylation of -OH) .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or MS data may arise from:

- Tautomerism : Analyze solvent effects (e.g., CD₃OD vs. DMSO-d₆) on hydroxyl proton shifts.